molecular formula C13H13N5 B12198992 Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine

Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine

Cat. No.: B12198992
M. Wt: 239.28 g/mol
InChI Key: IGHOYJOUGQNIAB-UHFFFAOYSA-N
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Description

Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound makes it a valuable target for scientific research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol to form the pyrazolopyrimidine core . Subsequent reactions introduce the benzyl and amine groups under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent.

Biological Activity

Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and promising biological activities. This article delves into the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula: C21H21N5
  • Molecular Weight: Approximately 343.4 g/mol
  • IUPAC Name: this compound

The compound features a bicyclic structure that incorporates both pyrazole and pyrimidine rings, which are known for their biological significance and potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.

Key Findings:

  • Cell Lines Tested: MCF-7 (breast cancer), HCT-116 (colon cancer)
  • IC50 Values: Demonstrated cytotoxic effects with IC50 values in the nanomolar range against MCF-7 and HCT-116 cells.

The compound's mechanism involves:

  • Inhibition of CDK2: This action disrupts normal cell cycle progression, leading to increased apoptosis in cancer cells.
  • Binding Interactions: Specific binding to active sites on enzymes involved in cellular signaling pathways enhances its inhibitory effects.

Comparative Analysis with Related Compounds

The following table compares this compound with other pyrazolo[3,4-d]pyrimidine derivatives regarding their biological activity:

Compound NameStructural FeaturesBiological ActivityUnique Properties
This compound Benzyl substitutionCDK2 inhibitionEnhanced cytotoxicity
3-Iodo-1H-pyrazolo[3,4-d]pyrimidineIodine substitutionAnticancer activityEnhanced lipophilicity
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamineDiamine functionalityCDK2 inhibitionDual-targeting potential
4-Amino-3-Iodo-1H-Pyrazolo[3,4-D]PyrimidineAmino group additionAntiviral effectsIncreased solubility

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various experimental setups:

  • In vitro Studies:
    • The compound was tested across multiple cancer cell lines using MTT assays to assess cytotoxicity. Results indicated significant growth inhibition correlating with concentration levels.
    • Flow cytometry analysis demonstrated that treatment with the compound led to an increase in sub-G1 phase populations, indicating apoptosis in treated cells .
  • Molecular Docking Studies:
    • Computational studies have shown that this compound has favorable binding interactions with CDK2, suggesting a strong potential for development as an anticancer therapeutic agent.

Properties

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C13H13N5/c1-18-13-11(8-17-18)12(15-9-16-13)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15,16)

InChI Key

IGHOYJOUGQNIAB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCC3=CC=CC=C3

Origin of Product

United States

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